Oxysceptrin

Description

Structure

3D Structure

Properties

CAS No. |

117417-62-6 |

|---|---|

Molecular Formula |

C22H24Br2N10O3 |

Molecular Weight |

636.3 g/mol |

IUPAC Name |

N-[[3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24Br2N10O3/c23-8-1-12(27-3-8)18(35)29-5-10-11(6-30-19(36)13-2-9(24)4-28-13)16(17-20(37)34-22(26)33-17)15(10)14-7-31-21(25)32-14/h1-4,7,10-11,15-17,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,32)(H3,26,33,34,37) |

InChI Key |

BCDVBQKLSBGFBQ-UHFFFAOYSA-N |

SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |

Synonyms |

oxysceptrin |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of Oxysceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin, a marine alkaloid derived from sponges of the Agelas genus, has garnered significant interest within the scientific community due to its potent and diverse biological activities. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, available biological activity data, and insights into its potential mechanisms of action. The information is tailored for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

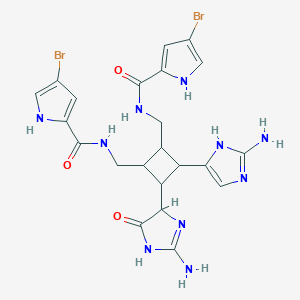

This compound is a dimeric pyrrole-imidazole alkaloid. Its complex chemical architecture is characterized by a central cyclobutane ring connecting two substituted 2-aminoimidazole and 4,5-dibromopyrrole-2-carboxamide moieties.

Chemical Formula: C₂₂H₂₄Br₂N₁₀O₃

IUPAC Name: N,N'-((1R,2R,3S,4S)-3-(2-amino-1H-imidazol-5-yl)-4-(2-amino-5-oxo-4,5-dihydro-1H-imidazol-4-yl)cyclobutane-1,2-diyl)bis(methylene)bis(4-bromo-1H-pyrrole-2-carboxamide)

2D Chemical Structure:

(Image Source: PubChem CID 195213)

Quantitative Biological Activity Data

While extensive quantitative data for this compound is still emerging, preliminary studies have highlighted its significant antimicrobial properties. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for sceptrin, a closely related precursor to this compound, which provides a strong indication of the potential bioactivity of this compound itself.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | >100 | [1] |

| Escherichia coli | >100 | [1] |

| Candida albicans | >100 | [1] |

Note: Further targeted studies are required to establish a comprehensive quantitative profile of this compound's bioactivity against a wider range of pathogens and cell lines.

Experimental Protocols

Isolation of Sceptrin (Precursor to this compound) from Agelas mauritiana

The following is a generalized protocol based on the isolation of sceptrin, which would be a precursor step to obtaining this compound.

Experimental Workflow:

Caption: Workflow for the isolation of sceptrin.

-

Extraction: The sponge material is typically homogenized and extracted with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂). This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) from an aqueous suspension of the crude extract. The more polar compounds, including sceptrin, will preferentially partition into the aqueous and butanol fractions.

-

Chromatographic Purification:

-

Sephadex LH-20: The polar fractions are often first purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove high molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are then subjected to reverse-phase HPLC (RP-HPLC) for final purification. A C18 column is typically used with a gradient elution of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. Fractions are monitored by UV absorbance, and those containing the pure compound are collected and lyophilized.

-

Total Synthesis of (±)-Sceptrin

The total synthesis of sceptrin has been achieved and provides a roadmap for the synthesis of this compound. A key step in the synthesis is the [2+2] photocycloaddition to form the central cyclobutane core.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of sceptrin.

A detailed, step-by-step synthetic protocol is extensive and beyond the scope of this guide. However, interested researchers are directed to the original publication on the total synthesis of sceptrin for a comprehensive methodology.[2]

Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are an active area of investigation. However, based on the known antimicrobial activity of the related compound sceptrin, a likely mechanism of action involves the disruption of cellular membranes.[1]

Hypothesized Mechanism of Action:

Caption: Hypothesized antimicrobial mechanism of this compound.

Sceptrin has been shown to be bacteriostatic at its minimum inhibitory concentration (MIC) and bactericidal at higher concentrations.[1] It induces the formation of spheroplasts in E. coli, suggesting an effect on the cell wall that is likely secondary to membrane damage.[1] Studies have indicated that sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells, leading to the leakage of intracellular components such as potassium ions.[1] It is plausible that this compound shares this mechanism of action.

Further research is necessary to elucidate the specific molecular targets of this compound and its impact on key signaling cascades within both microbial and mammalian cells.

Conclusion and Future Directions

This compound represents a promising natural product with significant therapeutic potential, particularly as an antimicrobial agent. Its complex structure presents both a challenge and an opportunity for synthetic chemists to develop novel analogs with improved activity and selectivity. Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the cytotoxic and antimicrobial activity of pure this compound against a broad panel of cancer cell lines and pathogenic microorganisms to establish a detailed quantitative structure-activity relationship.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action at a deeper level.

-

Synthetic Analog Development: Leveraging the knowledge from total synthesis to create novel derivatives of this compound with enhanced therapeutic properties and reduced toxicity.

The continued exploration of this compound and its analogs holds considerable promise for the development of new therapeutic agents to address unmet medical needs.

References

Unveiling Oxysceptrin: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of oxysceptrin, a bioactive pyrrole-imidazole alkaloid derived from marine sponges of the genus Agelas. This document details the original isolation protocols, quantitative data, and the biological context of this significant marine natural product.

Introduction

Marine sponges have long been a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the pyrrole-imidazole alkaloids represent a fascinating class of compounds, with this compound being a notable member. First discovered as part of a complex mixture of related alkaloids, this compound has garnered interest for its unique chemical structure and biological properties, including its role as a potent activator of actomyosin ATPase. This guide serves as a technical resource for researchers interested in the isolation of this compound and related compounds, as well as for those involved in the development of new therapeutic agents from marine natural products.

Discovery and Source Organism

This compound was first reported as a natural product isolated from a species of marine sponge belonging to the genus Agelas. Sponges of this genus are known to produce a wide array of brominated pyrrole-imidazole alkaloids, often as a complex mixture of closely related compounds. The initial discovery of this compound was a result of bioassay-guided fractionation of the sponge extract, a common strategy in the field of marine natural product discovery.

Experimental Protocols

The following sections detail the methodologies employed in the landmark studies that led to the isolation and characterization of this compound.

Collection and Extraction of the Marine Sponge

The initial step in the isolation of this compound involves the collection of the sponge biomass, followed by a systematic extraction procedure to isolate the crude mixture of secondary metabolites.

Experimental Workflow for Extraction:

Isolation and Purification of this compound

The separation of this compound from the complex crude extract requires a multi-step chromatographic process. Bioassay-guided fractionation is often employed to track the active components throughout the purification cascade.

Detailed Purification Protocol:

-

Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, typically using vacuum liquid chromatography (VLC) over silica gel. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute fractions of varying polarity.

-

Further Separation by Chromatography: The fractions showing the desired biological activity (e.g., antimicrobial or enzyme-modulating activity) are then subjected to further chromatographic purification. This often involves multiple rounds of column chromatography on different stationary phases, such as Sephadex LH-20 (size-exclusion chromatography) to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure this compound typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifying agent such as trifluoroacetic acid (TFA).

Purification Workflow Diagram:

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound as determined from the isolated natural product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄Br₂N₁₀O₂ |

| Molecular Weight | 636.3 g/mol |

| Appearance | Amorphous solid |

| Optical Rotation [α]D | Specific value reported in literature |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observed Signals |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the pyrrole, imidazole, and cyclobutane ring protons. Specific chemical shifts and coupling constants are detailed in the primary literature. |

| ¹³C NMR (DMSO-d₆) | Resonances for all 22 carbon atoms, including the characteristic signals for the carbonyl groups and the brominated pyrrole rings. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) data confirming the elemental composition. |

Biological Activity and Signaling Pathways

This compound and related pyrrole-imidazole alkaloids have been shown to exhibit a range of biological activities. One of the most significant reported activities is the potent activation of actomyosin ATPase. This activity suggests a potential interaction with the cellular cytoskeleton and motor proteins.

Proposed Signaling Pathway Interaction:

The activation of actomyosin ATPase by this compound can lead to downstream cellular effects related to cell contractility, motility, and division.

The Marine Sponge Origin and Biosynthesis of Oxysceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin, a member of the pyrrole-imidazole alkaloid (PIA) family of marine natural products, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthesis of this compound. Detailed experimental methodologies, quantitative data from relevant studies, and a visualization of its proposed biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry, marine biology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite produced by marine sponges of the genus Agelas. These sponges are predominantly found in tropical and subtropical waters, including the Caribbean Sea and the Indo-Pacific region. Specifically, this compound has been identified as a constituent of the chemical arsenal of sponges such as Agelas conifera and Agelas cf. mauritiana. Within the sponge holobiont, which includes a complex community of symbiotic microorganisms, the precise origin of PIA biosynthesis is an area of active research. It is hypothesized that symbiotic bacteria may be the true producers of these alkaloids, with the sponge host accumulating and potentially modifying them.

Isolation and Structure Elucidation

The isolation of this compound from its natural source typically involves a multi-step process beginning with the collection and extraction of the sponge biomass, followed by bioassay-guided fractionation and chromatographic purification.

Experimental Protocols

Protocol: General Extraction and Fractionation of Pyrrole-Imidazole Alkaloids from Agelas sp.

-

Collection and Preparation: Collect specimens of Agelas sp. by SCUBA and freeze them immediately at -20°C. Lyophilize the frozen sponge material to a dry powder.

-

Extraction:

-

Exhaustively extract the dried sponge powder (e.g., 100 g) with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1) at room temperature with stirring for 24 hours.

-

Repeat the extraction process three times.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of 90% aqueous MeOH and n-hexane.

-

Perform a liquid-liquid partition to separate nonpolar constituents (in the hexane layer) from polar compounds (in the aqueous MeOH layer).

-

Separate the layers and concentrate the aqueous MeOH fraction.

-

-

Chromatographic Purification:

-

Subject the polar extract to a series of chromatographic separations. This typically begins with open column chromatography on silica gel or a reversed-phase C18 support.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in dichloromethane.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and test for biological activity (e.g., antimicrobial assays).

-

Combine fractions containing compounds of interest.

-

Perform further purification of the active fractions using repeated cycles of reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) until pure this compound is isolated.

-

Structure Elucidation: The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the final molecular structure.

-

Quantitative Data

Quantitative yield data for the isolation of this compound is not consistently reported in the literature and can vary significantly based on the specific sponge species, geographic location, and collection time. However, studies on the related compound sceptrin from Agelas conifera have reported yields in the range of 1-2% of the dry weight of the sponge.

Table 1: Spectroscopic Data for this compound (Predicted and/or Inferred from Related Compounds)

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

| Data not available in sufficient detail for a comprehensive table. | Data not available in sufficient detail for a comprehensive table. | Assignments would be based on detailed 2D NMR analysis. |

Note: A comprehensive and validated table of NMR data for this compound is not currently available in publicly accessible literature. The data would be essential for researchers aiming to identify this compound.

Biosynthesis of this compound

The biosynthesis of pyrrole-imidazole alkaloids, including this compound, is a complex process that is not yet fully elucidated. However, a plausible biosynthetic pathway has been proposed based on the analysis of precursor molecules and related compounds found in Agelas sponges.

The proposed pathway begins with the amino acid L-lysine, which is converted to the non-proteinogenic amino acid homoarginine. This is considered a critical branch point leading to the formation of the pyrrole and imidazole moieties. The pyrrole-2-carboxylate unit is believed to be derived from L-proline. These precursors are then thought to undergo a series of enzymatic reactions, including condensation and cyclization, to form the monomeric PIA precursors. The final steps in the biosynthesis of dimeric PIAs like this compound likely involve an oxidative dimerization of these monomeric units.

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Biological Activity and Potential Signaling Pathways

This compound and related pyrrole-imidazole alkaloids exhibit a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. The precise molecular mechanisms underlying these activities are still under investigation. However, studies on the closely related and more abundant compound, sceptrin, have provided insights into its potential mode of action against bacteria.

Sceptrin has been shown to disrupt bacterial cell division.[1] At its minimum inhibitory concentration (MIC), it induces the formation of chains of bacterial cells, suggesting an interference with the separation of daughter cells after cell division.[1] At higher concentrations, it exhibits bactericidal activity, leading to the formation of spheroplasts, which indicates damage to the bacterial cell wall.[1] The primary mechanism is proposed to be the disruption of the bacterial cell membrane's integrity.[1] This disruption leads to a cascade of downstream effects, including the inhibition of macromolecular synthesis, such as RNA synthesis.[1]

Caption: Proposed mechanism of action for sceptrin-class alkaloids against bacteria.

Conclusion

This compound represents a fascinating example of the chemical diversity found in marine sponges. Its complex structure and significant biological activities make it a compelling target for further research and development. This guide has synthesized the available information on its natural source, isolation, and biosynthesis to provide a foundational resource for the scientific community. Future research efforts focused on elucidating the specific enzymatic steps in its biosynthesis and fully characterizing its molecular targets will be crucial for unlocking the full therapeutic potential of this intriguing marine natural product.

References

An In-depth Technical Guide to the Biological Activity of Oxysceptrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysceptrin is a marine-derived pyrrole-imidazole alkaloid, closely related to the parent compound sceptrin, isolated from marine sponges of the genus Agelas. Possessing a unique dimeric structure, this compound has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its anticancer and antimicrobial properties. Detailed experimental methodologies, quantitative data, and elucidated mechanisms of action are presented to facilitate further research and drug development endeavors.

Introduction and Chemical Profile

This compound is a natural product belonging to the sceptrin family of alkaloids, which are characterized by a cyclobutane ring formed from the dimerization of oroidin derivatives. The chemical structure of this compound differs from sceptrin by the addition of an oxygen atom to one of the aminoimidazole moieties. The total synthesis of sceptrin and its analogues, including this compound, has been successfully achieved, ensuring a renewable source for research purposes.

Chemical Structure:

-

Molecular Formula: C₂₂H₂₄Br₂N₁₀O₃

-

CAS Number: 117417-62-6

Anticancer Activity: Inhibition of Cell Motility

A significant body of research has highlighted the potential of this compound and its parent compound, sceptrin, as inhibitors of cancer cell motility, a critical process in tumor metastasis.

Quantitative Analysis of Cell Motility Inhibition

The inhibitory effects of this compound and related compounds on the motility of various cancer cell lines have been quantified. The following table summarizes the available IC₅₀ values for the inhibition of cell motility.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Sceptrin | MDA-MB-231 | 15 | [1] |

| This compound | MDA-MB-231 | >50 | |

| Bromosceptrin | MDA-MB-231 | ~25 | |

| Dibromosceptrin | MDA-MB-231 | ~35 | |

| Debromosceptrin | MDA-MB-231 | >50 |

Note: The data for this compound and other analogues are derived from graphical representations in the supplementary information of the cited study and are approximate values.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary mechanism by which sceptrin and its analogues inhibit cell motility is through the disruption of the actin cytoskeleton. This is achieved by binding to monomeric actin, which in turn inhibits cell contractility.[2][3] This interaction likely interferes with the dynamic processes of actin polymerization and depolymerization that are essential for cell movement. The Rho-ROCK signaling pathway, a key regulator of actin dynamics and cell contractility, is a probable downstream effector of sceptrin's activity.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the inhibition of cell motility by sceptrin, which is believed to be conserved for this compound.

References

Unraveling the Enigma: Preliminary Insights into the Mechanism of Action of Oxysceptrin

A Deep Dive for the Scientific Community: Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class of compounds, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its mechanism of action at the molecular level remains largely elusive. Preliminary studies and research on related compounds suggest a multifaceted activity profile, primarily centered around anti-biofilm and cytotoxic effects. This technical guide synthesizes the currently available, albeit limited, information on the preliminary investigations into the mechanism of action of this compound and its parent compound, sceptrin.

Due to the nascent stage of research in this specific area, detailed quantitative data from dose-response studies, specific enzyme inhibition assays, or comprehensive signaling pathway analyses for this compound are not yet publicly available. The information presented herein is extrapolated from general studies on marine alkaloids and related pyrrole-imidazole compounds.

Anti-Biofilm Activity: A Potential Avenue of Action

While specific studies on this compound's anti-biofilm mechanism are scarce, the broader class of marine alkaloids has been noted for its ability to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria. The proposed general mechanisms, which may be relevant to this compound, include the disruption of quorum sensing, inhibition of bacterial adhesion, and interference with the synthesis of the extracellular polymeric substance (EPS) matrix.

Hypothesized Anti-Biofilm Workflow

The following diagram illustrates a generalized workflow for assessing the anti-biofilm potential of a compound like this compound, based on standard laboratory practices.

Caption: Generalized workflow for assessing anti-biofilm activity.

Cytotoxicity: Insights from Related Alkaloids

The cytotoxic potential of sceptrin and, by extension, this compound, has been acknowledged, although the precise molecular targets and signaling pathways remain uncharacterized. Studies on other marine-derived alkaloids suggest various cytotoxic mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of cellular membranes.

Postulated Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic agents, a hypothetical signaling cascade for this compound-induced cytotoxicity could involve the activation of intrinsic apoptotic pathways. The following diagram illustrates a potential, yet unconfirmed, signaling pathway.

Caption: A hypothetical signaling pathway for this compound's cytotoxic action.

Future Directions and Methodologies

To elucidate the precise mechanism of action of this compound, a systematic and multi-pronged experimental approach is imperative. The following methodologies will be crucial in advancing our understanding:

Table 1: Recommended Experimental Protocols for Future Studies

| Experimental Approach | Objective | Methodology |

| Transcriptomics | To identify global changes in gene expression in response to this compound treatment. | RNA-sequencing (RNA-Seq) of bacterial or cancer cells treated with this compound versus control. |

| Proteomics | To identify protein targets and pathways modulated by this compound. | Mass spectrometry-based proteomics (e.g., SILAC, TMT) to quantify protein expression changes. |

| Kinase Profiling | To determine if this compound inhibits specific kinases involved in cell signaling. | In vitro kinase assay panels screening a broad range of human kinases. |

| Cell-Based Assays | To validate the effects of this compound on specific cellular processes. | Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential assays. |

| Binding Assays | To identify direct molecular binding partners of this compound. | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins. |

Conclusion

The exploration into the mechanism of action of this compound is still in its preliminary stages. While its anti-biofilm and cytotoxic properties are of significant interest, the underlying molecular details are yet to be unraveled. The information available from related marine alkaloids provides a foundational framework for future investigations. A concerted research effort employing advanced "omics" technologies and detailed biochemical and cell-based assays is essential to fully delineate the signaling pathways and molecular targets of this promising marine natural product. Such studies will be instrumental in guiding its potential development as a therapeutic agent.

Unveiling the Spectroscopic Signature of Oxysceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class, has garnered significant interest within the scientific community for its potent biological activities, notably as an activator of actomyosin ATPase. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this complex natural product. The information presented herein is pivotal for researchers engaged in natural product synthesis, chemical biology, and drug discovery targeting cytoskeletal dynamics.

Spectroscopic Data of this compound

The unique dimeric structure of this compound, first elucidated by Kobayashi and colleagues, gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.68 | m | |

| 1' | 3.68 | m | |

| 2 | 4.02 | m | |

| 2' | 4.02 | m | |

| 3 | 2.25 | m | |

| 3' | 2.25 | m | |

| 4 | 3.85 | m | |

| 4' | 3.85 | m | |

| 5 | 7.01 | s | |

| 5' | 7.01 | s | |

| 6 | 7.15 | s | |

| 6' | 7.15 | s | |

| 8 | 4.88 | d | 8.0 |

| 8' | 4.88 | d | 8.0 |

| 9 | 4.15 | d | 8.0 |

| 9' | 4.15 | d | 8.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 54.5 |

| 1' | 54.5 |

| 2 | 60.1 |

| 2' | 60.1 |

| 3 | 34.2 |

| 3' | 34.2 |

| 4 | 128.4 |

| 4' | 128.4 |

| 5 | 110.1 |

| 5' | 110.1 |

| 6 | 124.5 |

| 6' | 124.5 |

| 7 | 120.3 |

| 7' | 120.3 |

| 8 | 58.9 |

| 8' | 58.9 |

| 9 | 45.1 |

| 9' | 45.1 |

| 10 | 162.1 |

| 10' | 162.1 |

| 11 | 175.4 |

| 11' | 175.4 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FABMS | Positive | 693.0314 | [M + H]⁺ (Calculated for C₂₂H₂₅Br₄N₁₀O₂: 693.0312) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on the methodologies described in the seminal publication on this compound.

Isolation of this compound

The marine sponge Agelas nakamurai was collected and immediately frozen. The frozen sponge material was then subjected to the following extraction and purification steps:

-

Extraction: The sponge material was homogenized and extracted with methanol (MeOH).

-

Solvent Partitioning: The MeOH extract was concentrated and partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the polar alkaloids, was retained.

-

Chromatography: The aqueous extract was further purified using a combination of column chromatography techniques, including Diaion HP-20, Sephadex LH-20, and reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.30, δC 49.0).

-

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-HX110 mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The process of identifying a novel natural product like this compound involves a logical sequence of spectroscopic analyses to elucidate its chemical structure.

Caption: Workflow for structure elucidation of a natural product.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For researchers embarking on the synthesis or biological investigation of this fascinating molecule, a thorough understanding of this data is paramount for confirmation of its identity and purity.

The Sceptrin Alkaloids: A Deep Dive into a Marine-Derived Pharmacological Treasure

A Technical Guide for Researchers and Drug Development Professionals

The sceptrin family of alkaloids, a unique class of pyrrole-imidazole compounds isolated from marine sponges, has garnered significant attention in the scientific community for its diverse and potent biological activities. First discovered in the early 1980s, these structurally complex molecules have demonstrated a range of effects, from antimicrobial to anticancer, making them a compelling subject for natural product synthesis, medicinal chemistry, and pharmacological research. This in-depth guide provides a comprehensive overview of the sceptrin family, with a focus on its core compound, sceptrin. It details the quantitative data of its biological activities, the experimental protocols for key studies, and the underlying mechanisms of action.

Introduction to the Sceptrin Family of Alkaloids

The sceptrin family of alkaloids are secondary metabolites produced by marine sponges, primarily of the genus Agelas. Sceptrin, the parent compound of this family, was first isolated from the sponge Agelas sceptrum. Structurally, sceptrin is a symmetrical dimer of debromooroidin, formed through a [2+2] cycloaddition reaction[1]. Other notable members of this family include ageliferin and massadine, which are diastereomers of sceptrin, and their various brominated analogues. The unique cyclobutane core of sceptrin and its congeners has presented a significant challenge and opportunity for synthetic chemists, leading to the development of innovative synthetic strategies, including biomimetic and asymmetric total syntheses.

The biological activities of the sceptrin family are broad and potent. They are most renowned for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi[1][2]. More recently, sceptrin has been identified as a potent inhibitor of cancer cell motility, highlighting its potential as a lead compound for the development of novel anti-metastatic agents[3]. Further investigations have revealed anti-muscarinic, anti-histaminic, and somatostatin inhibition activities, underscoring the therapeutic potential of this fascinating class of marine natural products.

Quantitative Biological Activity of Sceptrin

The following tables summarize the key quantitative data regarding the biological activities of sceptrin.

Table 1: Antimicrobial Activity of Sceptrin (Minimum Inhibitory Concentration - MIC)

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 128 |

| Staphylococcus aureus | ATCC 25923 | 64 |

| Candida albicans | ATCC 10231 | >128 |

Note: The MIC values can vary depending on the specific assay conditions and the strain of the microorganism used.

Table 2: Anti-motility Activity of Sceptrin (IC50)

| Cell Line | Cancer Type | IC50 (µM) for Motility Inhibition |

| HeLa | Cervical Cancer | ~20 |

Data extracted from dose-dependent inhibition of HeLa cell motility assays.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sceptrin's biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of sceptrin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism (E. coli, S. aureus, or C. albicans) is grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Sceptrin Dilutions: A stock solution of sceptrin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation and Incubation: Each well containing the diluted sceptrin is inoculated with the standardized microbial suspension. Positive (microorganism in broth without sceptrin) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

Determination of MIC: The MIC is determined as the lowest concentration of sceptrin that completely inhibits visible growth of the microorganism.

Cell Motility Assay (Wound Healing Assay)

The effect of sceptrin on cancer cell motility is assessed using a wound healing (or scratch) assay.

Protocol:

-

Cell Seeding: HeLa cells are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment with Sceptrin: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh medium containing various concentrations of sceptrin (e.g., 0, 5, 10, 20, 40 µM) is added.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope equipped with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated, and the IC50 value for motility inhibition is determined from the dose-response curve.

Cell Contractility Assay (Clot Retraction Assay)

The inhibitory effect of sceptrin on cell contractility is evaluated using a clot retraction assay.

Protocol:

-

Cell Preparation: A suspension of a suitable cell line (e.g., fibroblasts or platelets) is prepared.

-

Clot Formation: In a siliconized glass tube, the cell suspension is mixed with platelet-poor plasma, thrombin, and calcium chloride to initiate clot formation. Sceptrin at various concentrations is added to the treatment groups. A vehicle control and a positive control (e.g., a known inhibitor of contractility like Y-27632) are also included.

-

Incubation: The tubes are incubated at 37°C to allow for clot retraction.

-

Quantification: After a defined period (e.g., 1-2 hours), the extent of clot retraction is quantified by measuring the remaining volume of the serum or by photographing the clot and measuring its area.

Four-Step Total Synthesis of (±)-Sceptrin

A concise and efficient four-step total synthesis of racemic sceptrin has been reported, which is amenable to scale-up.[1][2][4][5]

Protocol Overview:

-

[2+2] Photocycloaddition: The synthesis commences with a key [2+2] photocycloaddition reaction between a protected hymenidin precursor and a suitable alkene under photochemical conditions to form the central cyclobutane ring.

-

Deprotection: The protecting groups on the nitrogen atoms of the imidazole rings are removed under acidic or basic conditions.

-

Amide Coupling: The resulting diamine is then coupled with two equivalents of a 2-amino-4-bromopyrrole-5-carboxylic acid derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).

-

Final Deprotection: The final protecting groups on the pyrrole nitrogen and the amide nitrogen are removed to yield (±)-sceptrin. Purification is typically achieved by chromatography.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of sceptrin stem from its interaction with specific cellular targets.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of sceptrin involves the disruption of the cell membrane. Studies have shown that sceptrin can cause the leakage of intracellular components, such as potassium ions, from bacterial cells. At its Minimum Inhibitory Concentration (MIC), sceptrin exhibits a bacteriostatic effect on E. coli, leading to the formation of cell chains. However, at concentrations above the MIC, it becomes bactericidal, causing significant membrane damage.

Anti-motility Mechanism of Action

Sceptrin's ability to inhibit cancer cell motility is attributed to its interaction with the actin cytoskeleton. It has been shown to bind to monomeric actin (G-actin), thereby interfering with the dynamic process of actin polymerization and depolymerization, which is essential for cell movement. This disruption of actin dynamics leads to an inhibition of cell contractility, a key driver of cell migration.

Below is a diagram illustrating the proposed signaling pathway for sceptrin's inhibition of cell motility.

Caption: Proposed mechanism of sceptrin-mediated inhibition of cell motility.

The following diagram illustrates the experimental workflow for the total synthesis of sceptrin.

Caption: Workflow for the four-step total synthesis of (±)-sceptrin.

Conclusion and Future Perspectives

The sceptrin family of alkaloids represents a rich source of biologically active compounds with significant therapeutic potential. Their unique chemical structures and diverse mechanisms of action continue to inspire research in synthetic chemistry, pharmacology, and drug discovery. While significant progress has been made in understanding the biological activities of sceptrin, further research is warranted to fully elucidate its molecular targets and signaling pathways. The development of more efficient and scalable synthetic routes will be crucial for conducting extensive preclinical and clinical studies. Furthermore, the exploration of the structure-activity relationships within the sceptrin family could lead to the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The journey from a fascinating marine natural product to a potential therapeutic agent is a long and challenging one, but the compelling biological profile of the sceptrin alkaloids makes them a worthy pursuit for the scientific community.

References

- 1. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (±)-Sceptrin [dspace.mit.edu]

- 5. Collection - Total Synthesis of (±)-Sceptrin - Organic Letters - Figshare [figshare.com]

The Enigmatic Biosynthesis of Oxysceptrin: A Deep Dive into the Chemistry of Marine Sponge Alkaloids

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of oxysceptrin, a potent bioactive pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas. While the complete enzymatic pathway remains to be fully elucidated within the marine organism, significant insights have been gleaned from biomimetic synthetic studies, offering a plausible route to this complex natural product. This document will detail the proposed biosynthetic pathway, summarize the key chemical transformations, present relevant experimental approaches, and visualize the core concepts through detailed diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be intricately linked to the formation of other dimeric pyrrole-imidazole alkaloids, originating from simpler monomeric precursors. The proposed pathway is a multi-stage process involving the formation of key intermediates, a crucial dimerization event, and subsequent oxidative modifications. It is important to note that this pathway is largely hypothetical and is primarily supported by evidence from synthetic organic chemistry rather than direct enzymatic studies in marine sponges.

The proposed biosynthetic route commences with the formation of the monomeric pyrrole-imidazole alkaloids, oroidin or its debrominated analog, hymenidin. These monomers are then suggested to undergo a [2+2] cycloaddition to form the cyclobutane core of sceptrin. The final step in the formation of this compound is the oxidation of sceptrin.

Formation of the Monomeric Precursors: Oroidin and Hymenidin

The biosynthesis of the core pyrrole-imidazole structure is thought to begin from basic amino acid precursors, although the specific enzymatic steps are not yet characterized. Proline and ornithine are likely candidates for the pyrrole and aminoimidazole rings, respectively.

Dimerization to Sceptrin: A Key Cycloaddition Event

The central hypothesis for the formation of the dimeric structure of sceptrin involves a [2+2] cycloaddition of two molecules of hymenidin or oroidin. One of the leading proposals for the initiation of this dimerization is a single-electron transfer (SET) event, which would generate a radical cation intermediate, facilitating the cycloaddition.

Final Oxidation to this compound

The conversion of sceptrin to this compound is proposed to occur via an oxidation reaction. The exact nature of the enzyme or oxidant responsible for this transformation in the marine sponge is currently unknown.

Key Chemical Transformations

The proposed biosynthesis of this compound involves several key chemical reactions. A summary of these transformations is provided in the table below.

| Reaction Type | Substrate(s) | Product(s) | Proposed Mechanism | Supporting Evidence |

| Dimerization ([2+2] Cycloaddition) | Hymenidin or Oroidin | Sceptrin | Single-Electron Transfer (SET) initiated radical cation formation | Biomimetic total synthesis of sceptrin |

| Oxidation | Sceptrin | This compound | Enzymatic oxidation (details unknown) | Structural relationship between sceptrin and this compound |

Experimental Methodologies

Direct experimental evidence for the biosynthesis of this compound in marine organisms is scarce. However, the methodologies employed in biomimetic synthesis and general studies of natural product biosynthesis in marine sponges provide a framework for future research.

Biomimetic Synthesis of Sceptrin

The total synthesis of sceptrin has been achieved through various routes, with some mimicking the proposed biosynthetic [2+2] cycloaddition. A representative, though generalized, protocol is outlined below:

Objective: To synthesize the cyclobutane core of sceptrin via a biomimetic [2+2] cycloaddition of a hymenidin-like precursor.

Materials:

-

Hymenidin or a suitable synthetic precursor.

-

Photochemical reactor or a catalyst capable of promoting single-electron transfer.

-

Appropriate solvents and reagents for purification.

-

Analytical instrumentation (NMR, Mass Spectrometry) for product characterization.

Protocol:

-

Precursor Preparation: Synthesize or isolate the hymenidin monomer.

-

Cycloaddition Reaction:

-

Dissolve the precursor in a suitable solvent.

-

Subject the solution to photochemical irradiation or introduce a SET catalyst.

-

Monitor the reaction progress using techniques like TLC or LC-MS.

-

-

Isolation and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting product mixture using column chromatography or HPLC to isolate the sceptrin dimer.

-

-

Structural Verification:

-

Confirm the structure of the synthesized sceptrin using 1H NMR, 13C NMR, and high-resolution mass spectrometry, and compare the data with that of the natural product.

-

Generalized Protocol for Investigating Biosynthesis in Marine Sponges

To definitively elucidate the biosynthetic pathway of this compound, in vivo or in vitro experiments with the marine sponge are necessary. A generalized protocol for such a study is as follows:

Objective: To identify the precursors and intermediates in the biosynthetic pathway of this compound using isotopic labeling.

Materials:

-

Live specimens of an Agelas species known to produce this compound.

-

Isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled amino acids).

-

Seawater aquarium facilities for maintaining the sponges.

-

Solvents and materials for extraction and purification of natural products.

-

NMR and mass spectrometry instrumentation for analyzing labeled compounds.

Protocol:

-

Precursor Administration:

-

Maintain the marine sponge specimens in a controlled aquarium environment.

-

Introduce the isotopically labeled precursor into the seawater or directly inject it into the sponge tissue.

-

-

Incubation:

-

Allow the sponge to metabolize the labeled precursor for a defined period.

-

-

Extraction:

-

Harvest the sponge tissue and perform a solvent extraction to isolate the secondary metabolites.

-

-

Purification:

-

Purify the this compound from the crude extract using chromatographic techniques.

-

-

Analysis:

-

Analyze the purified this compound using NMR spectroscopy to detect the incorporation of the isotopic label.

-

Use mass spectrometry to determine the extent and position of labeling.

-

-

Pathway Elucidation:

-

Based on the labeling pattern, deduce the biosynthetic precursors and intermediates.

-

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Caption: A logical workflow for the biomimetic synthesis of sceptrin.

Caption: Generalized workflow for investigating this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges presents a fascinating chemical puzzle. While biomimetic synthesis has provided a plausible and chemically sound hypothesis for its formation via the dimerization of hymenidin/oroidin to sceptrin followed by oxidation, the definitive enzymatic machinery remains undiscovered. Future research efforts should focus on in vivo and in vitro studies using modern molecular biology and analytical techniques to identify the specific enzymes and genetic pathways responsible for the production of this potent marine natural product. Such discoveries will not only advance our fundamental understanding of marine biochemistry but also hold the potential to unlock new avenues for the biotechnological production of this compound and related compounds for therapeutic applications.

Potential Therapeutic Targets of Oxysceptrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysceptrin, a marine-derived natural product, has been identified as a potent activator of actomyosin ATPase. This unique mode of action presents a novel opportunity for therapeutic intervention in a range of physiological and pathological processes. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on its known biochemical activity. Due to the limited publicly available data on this compound, this guide also draws upon the broader understanding of actomyosin ATPase modulation to extrapolate potential therapeutic applications, supported by generalized experimental approaches.

Introduction to this compound

This compound is a brominated pyrrole alkaloid isolated from the marine sponge Agelas cf. nemoechinata. Its complex chemical structure is a hallmark of secondary metabolites from this genus. The primary and most significant reported biological activity of this compound is its potent activation of the actomyosin ATPase complex.

The Primary Therapeutic Target: Actomyosin ATPase

The actomyosin complex, formed by the interaction of actin and myosin, is the fundamental force-generating machinery in muscle and non-muscle cells. The ATPase activity of myosin is intrinsic to its function, where the hydrolysis of ATP provides the energy for the conformational changes that drive muscle contraction and various forms of cellular motility.

Mechanism of Action of this compound

While the precise molecular interactions are yet to be fully elucidated, this compound is proposed to enhance the catalytic rate of ATP hydrolysis by the myosin head when it is in complex with actin. This leads to an increase in the overall activity of the actomyosin motor.

Potential Therapeutic Applications

The activation of actomyosin ATPase by this compound suggests its potential utility in conditions where this complex is dysfunctional or where enhanced motor activity could be beneficial.

Cardiomyopathies

In certain forms of dilated cardiomyopathy, reduced cardiac contractility is a key pathological feature. By activating actomyosin ATPase, this compound could potentially increase the force of contraction of cardiomyocytes, thereby improving cardiac output.

Skeletal Muscle Disorders

Some myopathies are characterized by muscle weakness stemming from impaired actomyosin function. Therapeutic activation of the remaining functional motor units could offer a compensatory mechanism to improve muscle strength.

Non-Muscle Cell Motility Disorders

Actomyosin-driven processes are crucial for various non-muscle cell functions, including cell division, migration, and phagocytosis. Dysregulation of these processes is implicated in diseases such as cancer metastasis and immunodeficiencies. The therapeutic potential of this compound in these areas is speculative and would require careful investigation to avoid unintended consequences.

Quantitative Data

Specific quantitative data for this compound's activation of actomyosin ATPase (e.g., EC50, Vmax, Km) are not available in the public domain. The following table represents a generalized template for presenting such data, which would be critical for further drug development.

| Parameter | Description | Expected Value for an Activator |

| EC50 | The concentration of this compound that elicits 50% of the maximal activation of actomyosin ATPase activity. | To be determined experimentally (nM to µM range). |

| Vmax | The maximum rate of ATP hydrolysis by actomyosin in the presence of saturating concentrations of this compound. | Significantly higher than the basal Vmax. |

| Km (for ATP) | The substrate concentration (ATP) at which the reaction rate is half of Vmax. | May be altered, indicating a change in enzyme-substrate affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the activity of this compound.

Actomyosin ATPase Activity Assay

Objective: To quantify the effect of this compound on the rate of ATP hydrolysis by actomyosin.

Methodology:

-

Protein Purification: Myosin and actin are purified from a relevant tissue source (e.g., bovine cardiac muscle, rabbit skeletal muscle) or expressed recombinantly.

-

Assay Buffer: Prepare a buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole), mimicking physiological ionic conditions.

-

Reaction Mixture: In a microplate well, combine purified actin and myosin in the assay buffer. Add varying concentrations of this compound (or vehicle control).

-

Initiation of Reaction: The reaction is initiated by the addition of a known concentration of ATP.

-

Measurement of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of Pi release is plotted against the this compound concentration to determine the EC50. Michaelis-Menten kinetics can be analyzed by varying the ATP concentration at a fixed this compound concentration to determine Vmax and Km.

In Vitro Motility Assay

Objective: To visualize and quantify the effect of this compound on the sliding velocity of actin filaments over a bed of myosin.

Methodology:

-

Flow Cell Preparation: A flow cell is created by coating a glass slide and coverslip with nitrocellulose.

-

Myosin Immobilization: Purified myosin is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.

-

Actin Filament Visualization: Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP and varying concentrations of this compound.

-

Microscopy: The movement of the actin filaments is observed and recorded using a fluorescence microscope equipped with a sensitive camera.

-

Data Analysis: The velocity of individual actin filaments is tracked and quantified using image analysis software. An increase in velocity in the presence of this compound would indicate activation.

Visualizations

Signaling Pathway

Caption: The Actomyosin ATPase cycle and the proposed point of intervention for this compound.

Experimental Workflow

Caption: Workflow for characterizing the bioactivity of this compound.

Conclusion and Future Directions

This compound represents a promising new chemical entity with a distinct mechanism of action. Its ability to activate actomyosin ATPase opens up new avenues for the development of therapies for a variety of disorders. However, significant further research is required to fully characterize its pharmacological profile, including its specificity, potency, and potential off-target effects. The experimental protocols outlined in this guide provide a roadmap for the essential next steps in the preclinical development of this compound and its analogs. A thorough investigation into its effects in relevant disease models will be crucial to validate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Oxysceptrin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxysceptrin is a member of the complex family of pyrrole-imidazole alkaloids isolated from marine sponges. These natural products exhibit a wide range of potent biological activities, making them attractive targets for total synthesis. The development of a robust synthetic route not only provides access to these molecules for further biological investigation but also allows for the generation of analogs with potentially improved therapeutic properties. This document outlines the total synthesis of this compound, based on the work of O'Malley, Li, Maue, Zografos, and Baran, which features a convergent and protecting-group-minimal strategy.[1]

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound hinges on a late-stage dimerization of a monomeric pyrrole-imidazole unit. The core of the strategy involves the construction of a functionalized cyclobutane ring, which is then elaborated to form the dimeric structure. Key transformations include a [2+2] cycloaddition to form the cyclobutane core, followed by the installation of the pyrrole and imidazole moieties.

Experimental Protocols

The following protocols are adapted from the total synthesis of dimeric pyrrole-imidazole alkaloids reported by O'Malley et al.[1]

Protocol 1: Synthesis of the Cyclobutane Core

The synthesis begins with the formation of the central cyclobutane structure, which serves as the scaffold for the dimeric alkaloid. A key step is the photochemical [2+2] cycloaddition.

Materials:

-

Maleic anhydride

-

trans-1,4-dichloro-2-butene

-

Acetone

-

UV lamp (e.g., 450 W Hanovia lamp)

-

Standard glassware for organic synthesis

Procedure:

-

A solution of maleic anhydride and trans-1,4-dichloro-2-butene in acetone is irradiated with a UV lamp. The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or column chromatography to yield the desired cyclobutane adduct.

Protocol 2: Elaboration to the Dimeric Core

The cyclobutane intermediate is then converted into a key diamine precursor, which is subsequently coupled with the pyrrole fragment.

Materials:

-

Cyclobutane adduct from Protocol 1

-

Sodium azide

-

Lithium aluminum hydride (LAH) or other suitable reducing agent

-

Pyrrole-2-carbonyl chloride

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

The cyclobutane adduct is treated with sodium azide to introduce the azide functionalities, which are then reduced to the corresponding diamine using a reducing agent like LAH.

-

The resulting diamine is then acylated with pyrrole-2-carbonyl chloride in the presence of a base to form the bis-amide.

Protocol 3: Formation of the Imidazole Rings and Final Dimerization

The final steps involve the construction of the 2-aminoimidazole rings and the dimerization to form this compound.

Materials:

-

Bis-amide intermediate from Protocol 2

-

Reagents for imidazole formation (e.g., cyanamide)

-

Oxidizing agent for dimerization

Procedure:

-

The bis-amide is converted to the corresponding bis-(2-aminoimidazole) derivative. This can be achieved through a multi-step sequence involving conversion of the amide to a thioamide, followed by S-methylation and reaction with cyanamide.

-

The final dimerization to form this compound is achieved through a carefully controlled oxidation reaction.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of this compound and related compounds as reported by O'Malley et al.[1]

| Compound | Number of Steps (Longest Linear Sequence) | Overall Yield |

| Sceptrin | 10 | 15% |

| Ageliferin | 11 | 12% |

| This compound | 12 | 10% |

| Nagelamide E | 12 | 8% |

Visualizations

Synthetic Pathway of this compound

Caption: Total synthesis workflow for this compound.

Experimental Workflow: Key Transformations

Caption: Key experimental workflows in this compound synthesis.

Disclaimer: This document is intended for informational purposes for a research audience and summarizes published synthetic routes. The execution of these protocols should only be undertaken by trained chemists in a properly equipped laboratory, with adherence to all necessary safety precautions.

References

Application Notes and Protocols for the Laboratory Synthesis of Oxysceptrin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of the marine alkaloid Oxysceptrin and its analogues. The content is curated for professionals in chemical synthesis and drug discovery, offering insights into synthetic strategies, experimental protocols, and potential biological applications.

Introduction

This compound is a member of the dimeric pyrrole-imidazole alkaloids, a class of marine natural products known for their complex structures and significant biological activities.[1][2][3] Isolated from marine sponges, these compounds have attracted considerable attention from the synthetic chemistry community. The total synthesis of this compound is a challenging endeavor that showcases advanced synthetic methodologies. This document outlines the key synthetic approaches, with a focus on the work of Baran and coworkers, and provides generalized protocols for its synthesis and biological evaluation.

Synthetic Strategy Overview

The total synthesis of this compound is intricately linked to the synthesis of its precursor, Sceptrin. The core of the synthetic challenge lies in the construction of the central cyclobutane ring. Two primary strategies have been successfully employed:

-

Photochemical [2+2] Cycloaddition: This approach involves the dimerization of a monomeric pyrrole-imidazole precursor, such as hymenidin, using a photochemical reaction to form the cyclobutane core of Sceptrin.[1][2]

-

Programmed Oxaquadricyclane Fragmentation: This strategy, also developed by the Baran group, provides an alternative and often more controlled route to the cyclobutane core.[1][4]

Once Sceptrin is synthesized, a subsequent oxidation step yields this compound. The overall synthetic sequence can be envisioned as a convergent process where the monomeric units are first prepared and then dimerized and further functionalized.

Experimental Protocols

The following protocols are based on the published total synthesis of this compound and its analogues.[1][2][3][4]

Protocol 1: Synthesis of Sceptrin Core via Photochemical [2+2] Cycloaddition

This protocol describes the key dimerization step to form the Sceptrin scaffold.

Materials:

-

Hymenidin surrogate (monomeric precursor)

-

Methanol (MeOH), reagent grade

-

Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Blue LEDs (440–450 nm)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

-

Dissolve the hymenidin surrogate in degassed methanol to a concentration of 0.5 M in a suitable reaction vessel.

-

Add the iridium photocatalyst (1 mol %).

-

Irradiate the solution with blue LEDs while maintaining an inert atmosphere and external cooling with a fan.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the C2-symmetric dimer, the core of Sceptrin.

Protocol 2: Oxidation of Sceptrin to this compound

This protocol outlines the conversion of Sceptrin to this compound.

Materials:

-

Sceptrin

-

Appropriate oxidizing agent (the specific agent used by Baran et al. should be referenced from their full publication)

-

Suitable solvent system

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve Sceptrin in a suitable solvent in a round-bottom flask.

-

Add the selected oxidizing agent portion-wise at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction appropriately and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by flash chromatography or preparative HPLC.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Note that specific yields can vary based on reaction scale and purity of reagents.

| Step | Product | Typical Yield (%) | Reference |

| Photochemical [2+2] Cycloaddition | Sceptrin Core | 41-57 | [1] |

| Total Synthesis of Sceptrin | Sceptrin | ~24 (overall) | [1] |

| Oxidation of Sceptrin | This compound | Not specified | [1][2] |

Biological Activity and Signaling Pathways

The biological activities of this compound and its analogues are not as extensively studied as those of Sceptrin. However, based on the activity of the parent compound, they are presumed to possess antimicrobial, antiviral, and potentially cytotoxic properties. The specific cellular signaling pathways modulated by this compound have not yet been fully elucidated.

Suggested Experimental Workflow for Biological Evaluation

A general workflow for assessing the biological activity of newly synthesized this compound analogues is presented below.

References

- 1. Syntheses of sceptrins and nakamuric acid and insights into the biosyntheses of pyrrole–imidazole dimers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of dimeric pyrrole-imidazole alkaloids: sceptrin, ageliferin, nagelamide e, this compound, nakamuric acid, and the axinellamine carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Purification of Oxysceptrin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a member of the pyrrole-imidazole alkaloid class of marine natural products, a family of compounds known for their diverse and potent biological activities. Isolated from marine sponges of the genus Agelas, this compound and its analogues have attracted significant interest from the scientific community. The purification of these compounds is a critical step in enabling further research into their therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.

This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC. Additionally, it presents a putative mechanism of action, highlighting its potential interaction with cellular signaling pathways, a critical consideration for drug development professionals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol is designed for the semi-preparative purification of this compound from a pre-enriched sponge extract.

Instrumentation and Materials:

-

HPLC System: A semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., SymmetryPrep™ C18, 7 µm, 19 x 300 mm) is recommended for its excellent resolving power with this class of compounds.

-

Solvents: HPLC grade methanol (MeOH) and water (H₂O).

-

Sample: A crude or partially purified extract of a marine sponge from the genus Agelas, suspected to contain this compound, dissolved in a minimal amount of the initial mobile phase.

Chromatographic Conditions:

| Parameter | Value |

| Column | SymmetryPrep™ C18, 7 µm, 19 x 300 mm or similar |

| Mobile Phase A | 100% HPLC Grade Water |

| Mobile Phase B | 100% HPLC Grade Methanol |

| Gradient | See Table 2 |

| Flow Rate | 15 mL/min |

| Column Temperature | 25°C |

| Detection | 280 nm |

| Injection Volume | 500 µL - 2 mL (depending on sample concentration) |

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |

| 0 | 90 | 10 |

| 40 | 40 | 60 |

| 45 | 10 | 90 |

| 50 | 10 | 90 |

| 51 | 90 | 10 |

| 60 | 90 | 10 |

Table 2: Gradient Elution Program for this compound Purification

Procedure:

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% Water, 10% Methanol) for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the dried extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Injection: Inject the prepared sample onto the column.

-

Fraction Collection: Collect fractions based on the elution profile observed at 280 nm. This compound and related alkaloids typically elute in the mid-to-late stages of this gradient.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the presence and purity of this compound.

-

Post-Purification: Pool the pure fractions containing this compound and remove the solvent under reduced pressure.

Putative Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular target of this compound is still under investigation, many marine natural products with similar structural features have been found to inhibit protein synthesis. A plausible hypothesis is that this compound may target the eukaryotic ribosome, thereby disrupting the elongation phase of translation.

Experimental Workflow for Investigating Protein Synthesis Inhibition

Application Notes and Protocols for Determining the Bioactivity of Oxysceptrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysceptrin is a novel marine-derived natural product with putative anti-neoplastic properties. Preliminary studies suggest that this compound may exert its cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These application notes provide a detailed protocol for a comprehensive cell-based assay to characterize the bioactivity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The proposed mechanism of action involves the inhibition of the PI3K-Akt signaling pathway, a critical regulator of cancer cell growth and survival.

Principle of the Assay

This protocol outlines a multi-faceted approach to assess the anti-cancer activity of this compound. The workflow begins with a cell viability assay to determine the cytotoxic concentration range of the compound. Subsequently, assays for apoptosis and cell cycle analysis are performed at sub-lethal concentrations to elucidate the mechanism of action. The central hypothesis is that this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K-Akt signaling pathway, leading to the activation of downstream apoptotic effectors.

Materials and Reagents

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) Staining Solution

-

RNase A

-

Ethanol (70%, ice-cold)

-

96-well and 6-well cell culture plates

-

Flow cytometer

-

Microplate reader

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent effect of this compound on cancer cell viability.[1][2][3][4][5]

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | 95.2 ± 4.1 | 88.5 ± 3.7 | 75.1 ± 5.2 |